N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
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Overview
Description
N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, fluoro, and oxadiazole groups, which contribute to its distinct chemical properties and reactivity.
Scientific Research Applications
N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-fluorobenzyl chloride with 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve solvents like DMF, ethanol, or acetonitrile, and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce oxadiazole-based ketones or alcohols .
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s chloro and fluoro groups can enhance its binding affinity to target proteins, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These properties contribute to its potential biological activities, such as inhibiting enzyme function or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares similar chloro and fluoro groups but features a thiazole ring instead of an oxadiazole ring.
2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide: Contains similar chloro and fluoro groups but lacks the oxadiazole ring.
Uniqueness
N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to its combination of chloro, fluoro, and oxadiazole groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF2N3O2/c18-13-6-10(4-5-14(13)20)9-21-15(24)8-16-22-23-17(25-16)11-2-1-3-12(19)7-11/h1-7H,8-9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPJSMBXPZQZLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(O2)CC(=O)NCC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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